molecular formula C18H24N4OS B4593898 (5Z)-5-[4-(dimethylamino)benzylidene]-2-(4-ethylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

(5Z)-5-[4-(dimethylamino)benzylidene]-2-(4-ethylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B4593898
M. Wt: 344.5 g/mol
InChI Key: QAIICACNSABDIS-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-[4-(dimethylamino)benzylidene]-2-(4-ethylpiperazin-1-yl)-1,3-thiazol-4(5H)-one is a synthetic organic molecule characterized by its unique structure, which includes a thiazole ring, a dimethylaminobenzylidene group, and an ethylpiperazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[4-(dimethylamino)benzylidene]-2-(4-ethylpiperazin-1-yl)-1,3-thiazol-4(5H)-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-(4-ethylpiperazin-1-yl)-1,3-thiazol-4(5H)-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions, depending on the desired substitution.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazole or piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It can be used in the design of new drugs targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, (5Z)-5-[4-(dimethylamino)benzylidene]-2-(4-ethylpiperazin-1-yl)-1,3-thiazol-4(5H)-one is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of (5Z)-5-[4-(dimethylamino)benzylidene]-2-(4-ethylpiperazin-1-yl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[4-(dimethylamino)benzylidene]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one
  • (5Z)-5-[4-(dimethylamino)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

Uniqueness

The uniqueness of (5Z)-5-[4-(dimethylamino)benzylidene]-2-(4-ethylpiperazin-1-yl)-1,3-thiazol-4(5H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar

Properties

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(4-ethylpiperazin-1-yl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS/c1-4-21-9-11-22(12-10-21)18-19-17(23)16(24-18)13-14-5-7-15(8-6-14)20(2)3/h5-8,13H,4,9-12H2,1-3H3/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIICACNSABDIS-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)N(C)C)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(5Z)-5-[4-(dimethylamino)benzylidene]-2-(4-ethylpiperazin-1-yl)-1,3-thiazol-4(5H)-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-[4-(dimethylamino)benzylidene]-2-(4-ethylpiperazin-1-yl)-1,3-thiazol-4(5H)-one
Reactant of Route 3
Reactant of Route 3
(5Z)-5-[4-(dimethylamino)benzylidene]-2-(4-ethylpiperazin-1-yl)-1,3-thiazol-4(5H)-one
Reactant of Route 4
Reactant of Route 4
(5Z)-5-[4-(dimethylamino)benzylidene]-2-(4-ethylpiperazin-1-yl)-1,3-thiazol-4(5H)-one
Reactant of Route 5
Reactant of Route 5
(5Z)-5-[4-(dimethylamino)benzylidene]-2-(4-ethylpiperazin-1-yl)-1,3-thiazol-4(5H)-one
Reactant of Route 6
Reactant of Route 6
(5Z)-5-[4-(dimethylamino)benzylidene]-2-(4-ethylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.